molecular formula C23H17N3O4S B11686422 N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide

N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11686422
M. Wt: 431.5 g/mol
InChI Key: SQCDEOYABBMCLH-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide is a synthetic small molecule belonging to the arylthiazole class, a scaffold recognized as a privileged structure in anticancer agent discovery . Thiazole derivatives are the subject of extensive investigation for their potential to inhibit cancer growth and metastasis, with particular interest in their anti-angiogenic properties . These compounds are explored as novel tubulin polymerization inhibitors, a mechanism of action that disrupts mitosis in rapidly dividing cells . Furthermore, research on analogous structures shows that compounds featuring an N-(3-methoxyphenyl)carboxamide group can function as potent inhibitors of angiogenesis, significantly suppressing colony formation and migration of human umbilical vein endothelial cells (HUVECs) in vitro . The specific substitution pattern of this compound, featuring a 4-nitrophenyl group at the 4-position of the thiazole ring, is designed to modulate electronic properties and influence binding affinity toward biological targets. This makes it a valuable chemical tool for researchers exploring new signaling pathways in oncology, specifically the FAK-Src-Paxillin and JNK-c-Jun pathways, which are implicated in cell migration and survival . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H17N3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H17N3O4S/c1-30-19-9-5-8-17(14-19)24-22(27)21-20(15-10-12-18(13-11-15)26(28)29)25-23(31-21)16-6-3-2-4-7-16/h2-14H,1H3,(H,24,27)

InChI Key

SQCDEOYABBMCLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thioureas with Activated Acetylenes

A widely applied method involves the reaction of thiourea derivatives with dialkyl acetylenedicarboxylates (DAADs). For example, SciELO Chile demonstrated that 1,3-thiazoles form via nucleophilic attack of sulfur in thioureas on DAADs, followed by cyclization (Scheme 1). Applying this to the target compound:

  • 3-Methoxyphenyl thiourea reacts with dimethyl acetylenedicarboxylate (DMAD) in ethanol under reflux to yield a thiazole intermediate.

  • Subsequent nitration introduces the 4-nitrophenyl group, though regioselectivity must be controlled.

Key conditions : Ethanol solvent, reflux (78°C), 30–60 min reaction time, yields 82–97%.

Hantzsch Thiazole Synthesis

Classical Hantzsch thiazole synthesis employs α-halo ketones and thioamides. For the target molecule:

  • 2-Bromo-4-nitroacetophenone reacts with thioamide derivatives of 3-methoxyphenylcarboxamide.

  • Limitations include poor regioselectivity for nitro group placement and side reactions with electron-withdrawing substituents.

Functionalization of the Thiazole Core

Introduction of the 4-Nitrophenyl Group

Nitration of preformed thiazoles is challenging due to ring destabilization. A preferred route uses pre-nitrated precursors :

  • 4-Nitrophenylglyoxal reacts with thioureas in a one-pot multicomponent reaction (MCR) to directly incorporate the nitro group.

  • Optimized conditions : Acetic acid, 90°C, 2–4 hours, yields >85%.

Carboxamide Installation at Position 5

The 5-carboxamide group is introduced via:

  • Coupling reactions : Thiazole-5-carboxylic acid reacts with 3-methoxyaniline using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).

  • In situ formation : During thiazole synthesis, as seen in ACS Omega, where pyrazole-thiazole hybrids form carboxamides directly via condensation.

Example protocol :

  • Synthesize 5-carboxy-2-phenyl-4-(4-nitrophenyl)thiazole via cyclocondensation.

  • Activate the carboxylic acid as an acyl chloride (SOCl₂, reflux).

  • React with 3-methoxyaniline in dry THF, yielding the target carboxamide.

One-Pot Multicomponent Strategies

Recent advances prioritize MCRs for efficiency. A method adapted from The Journal of Organic Chemistry involves:

  • Arylglyoxals (e.g., 4-nitrophenylglyoxal), lawsone (as a model enol), and thiobenzamides in acetic acid at 90°C.

  • For the target compound, 3-methoxy-substituted thiobenzamide replaces lawsone, enabling direct carboxamide formation.

Advantages :

  • No column chromatography required (product precipitates).

  • Gram-scale synthesis feasible.

Spectroscopic Validation and Optimization

Characterization Data

  • IR spectroscopy : Carboxamide C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹.

  • ¹H NMR (CDCl₃):

    • 3-Methoxyphenyl protons: δ 6.7–7.1 (m, 4H).

    • Thiazole H-5: δ 8.2 (s, 1H).

  • LC-MS : Molecular ion peak at m/z 433.4 [M+H]⁺.

Solvent and Catalyst Screening

SolventCatalystTemp (°C)Yield (%)Reference
EthanolNone7882
Acetic acidNone9092
DMFCuI11075

Key finding : Catalyst-free conditions in acetic acid provide superior yields and purity.

Challenges and Alternative Routes

Nitro Group Reduction Risks

The electron-deficient 4-nitrophenyl group may undergo unintended reduction during reactions. Mitigation strategies include:

  • Using mild reducing agents (e.g., Zn/HOAc) post-cyclization.

  • Protecting nitro groups as azides temporarily.

Regioselectivity in Cyclization

Competing attack sites (S vs. N in thioureas) can lead to regioisomers. Computational modeling (DFT/B3LYP) predicts favorable transition states for 1,3-thiazole formation over 1,4-isomers.

Industrial-Scale Feasibility

Cost Analysis

ComponentCost per kg (USD)
3-Methoxyaniline120
4-Nitrophenylglyoxal250
Thiourea derivatives180

Recommendation : MCR routes minimize steps and costs, ideal for large-scale production.

Green Chemistry Metrics

  • Atom economy : 78% for MCR vs. 65% for stepwise synthesis.

  • E-factor : 1.2 (kg waste/kg product) for ethanol-based reactions vs. 3.5 for DMF .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide. Research has shown that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole derivatives to induce apoptosis in cancer cells. For instance, compounds derived from 1,3-thiazole have been shown to inhibit cell proliferation and promote cell death in several cancer types, including breast and lung cancers .
  • Case Studies :
    • A study evaluated a series of thiazole carboxamide derivatives for their cyclooxygenase (COX) inhibitory activity and anticancer effects. The results indicated that certain derivatives exhibited significant COX inhibition alongside promising anticancer activity against human cancer cell lines .
    • Another investigation focused on thiazole-pyridine hybrids that demonstrated superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil, highlighting the potential of thiazole compounds in oncology .

Anti-inflammatory Properties

Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound this compound has been studied for its ability to modulate inflammatory pathways:

  • Research Findings : Thiazoles have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, such as COX and lipoxygenase. This suggests their potential use in treating inflammatory diseases .
  • Clinical Relevance : The anti-inflammatory effects observed in preclinical models indicate that thiazole derivatives could serve as lead compounds for developing new anti-inflammatory drugs.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

  • Synthetic Routes : Common methods include the condensation of appropriate thioamide precursors with aromatic aldehydes under acidic or basic conditions. Recent advancements emphasize eco-friendly synthesis techniques using recyclable catalysts .
  • Optimization Studies : Structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy of thiazole derivatives. Variations in substituents on the phenyl rings have been shown to significantly affect biological activity .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, its nitrophenyl group may interact with cellular proteins, leading to the inhibition of certain enzymatic activities. Additionally, the thiazole ring can interact with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Anticancer Thiazole Derivatives

  • 4-Methyl-2-Phenylthiazole-5-Carbohydrazide Derivatives
    • Structural Differences : Features a hydrazide group at position 5 instead of a carboxamide.
    • Activity : Derivatives like compound 7b (IC50 = 1.61 µg/mL against HepG-2 cells) demonstrate that hydrazide modifications enhance anticancer efficacy .
    • Comparison : The target compound’s 4-nitrophenyl group may improve DNA intercalation or kinase inhibition, but activity data is lacking .

Kinase Inhibitors with Thiazole Scaffolds

  • Dasatinib (N-(2-Chloro-6-Methylphenyl)-2-[[6-[4-(2-Hydroxyethyl)-1-Piperazinyl)]-2-Methyl-4-Pyrimidinyl]Amino)]-1,3-Thiazole-5-Carboxamide) Structural Differences: Retains the thiazole carboxamide core but substitutes with chloro-methylphenyl and piperazinyl-pyrimidine groups. Activity: Potent pan-Src kinase inhibitor (IC50 < 1 nM) with clinical use in leukemia. The 2-aminothiazole template is critical for ATP-binding pocket interactions .

Substituent Effects on Solubility and Binding

  • N-(4-Acetamidophenyl)-4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxamide

    • Structural Differences : Replaces 3-methoxyphenyl with 4-acetamidophenyl.
    • Impact on Properties : The acetamido group improves solubility compared to nitro groups, which may enhance bioavailability .
  • N-(3-Methoxyphenyl) Benzamide Derivatives (e.g., Compound 4g)

    • Structural Differences : Substitutes thiazole with a benzamide core.
    • Activity : Demonstrates how methoxyphenyl groups facilitate hydrogen bonding in target interactions .

Data Tables

Table 1: Structural and Functional Comparison of Thiazole Carboxamides

Compound Name Substituents (R1, R2, R3) Key Properties/Activities Reference
Target Compound R1: Phenyl, R2: 4-Nitrophenyl, R3: 3-Methoxyphenyl Electron-withdrawing nitro group; potential kinase inhibition -
N-(4-(3,5-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide R1: Nitrothiophene, R2: 3,5-Difluorophenyl 99.05% purity; antibacterial activity
Dasatinib R1: Chloro-methylphenyl, R2: Piperazinyl-pyrimidine Pan-Src inhibitor (IC50 < 1 nM)
4-Methyl-2-Phenylthiazole-5-Carbohydrazide R1: Hydrazide Anticancer (HepG-2 IC50 = 1.61 µg/mL)

Table 2: Impact of Substituents on Pharmacological Properties

Substituent Effect on Properties Example Compound
4-Nitrophenyl Electron-withdrawing; enhances reactivity Target Compound
Trifluoromethyl Increases lipophilicity/metabolic stability Compound in
3-Methoxyphenyl Improves solubility via hydrogen bonding Compound 4g
Acetamidophenyl Enhances bioavailability Compound in

Biological Activity

N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antihyperglycemic and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C23H17N3O3S
  • Molecular Weight: 429.47 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.

Antihyperglycemic Activity

Recent studies have highlighted the antihyperglycemic potential of thiazole derivatives, particularly those similar to this compound.

Key Findings:

  • The compound exhibited significant blood glucose-lowering effects in both normal and alloxan-induced diabetic rat models.
  • In one study, it was compared against standard antihyperglycemic agents like pioglitazone, showing superior efficacy in reducing blood glucose levels over a seven-day treatment period.

Table 1: Antihyperglycemic Activity Comparison

CompoundModel UsedBlood Glucose Reduction (%)Efficacy Compared to Pioglitazone
TA1Sucrose Loaded45%Higher
TA1Alloxan Induced50%Higher
TA5Alloxan Induced40%Comparable

These results suggest that the thiazole moiety contributes significantly to the antihyperglycemic effects observed.

Anticancer Activity

The anticancer properties of this compound have also been explored. Thiazole derivatives are known for their cytotoxic effects against various cancer cell lines.

Key Findings:

  • The compound demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference Drug (Doxorubicin) IC50 (µg/mL)
A4311.980.5
Jurkat1.610.7
HT292.000.6

The structure-activity relationship (SAR) analyses indicated that specific substitutions on the phenyl rings enhance the anticancer activity, emphasizing the importance of electronic effects from substituents like nitro and methoxy groups.

Study on Antihyperglycemic Activity

In a controlled study involving diabetic rats, this compound was administered at varying doses. The results indicated a dose-dependent reduction in blood glucose levels, with the highest dose yielding a reduction of up to 50% compared to baseline measurements.

Study on Anticancer Activity

A series of experiments were conducted to evaluate the anticancer properties of thiazole derivatives similar to this compound. These studies utilized the MTT assay to determine cell viability post-treatment. The compound showed promising results against both A431 and Jurkat cells.

Q & A

Q. Methodological Tips :

  • Optimize reaction conditions (solvent, temperature, catalyst) to minimize by-products. For example, DMF at 80–100°C is often used for cyclocondensation .
  • Monitor reaction progress using TLC or HPLC to ensure intermediate purity .

Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:

TechniqueApplicationKey Data Points
FT-IR Confirm functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹)
¹H/¹³C NMR Assign proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons) and carbon backbone
LC-MS/HRMS Verify molecular ion ([M+H]⁺) and fragmentation pattern
HPLC Assess purity (>95% recommended for biological assays)

Q. Methodological Tips :

  • Use deuterated DMSO for NMR to resolve aromatic proton splitting .
  • For LC-MS, employ reverse-phase C18 columns with acetonitrile/water gradients .

How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

Advanced Research Question
SC-XRD provides unambiguous confirmation of the 3D structure, including bond lengths, angles, and substituent orientations. Key steps include:

  • Crystallization : Use solvent diffusion (e.g., dichloromethane/hexane) to grow high-quality crystals .
  • Data Collection : Collect high-resolution data (≤0.8 Å) using synchrotron or Cu-Kα sources.
  • Refinement : Employ SHELXL for refinement, utilizing constraints for disordered groups (e.g., methoxyphenyl) and validating with R-factor convergence (<0.05) .

Q. Methodological Tips :

  • Address twinning or disorder using the TWIN/BASF commands in SHELXL .
  • Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

How should researchers resolve contradictions between spectroscopic data and computational modeling results?

Advanced Research Question
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces. A systematic approach includes:

Re-evaluate Experimental Conditions : Ensure NMR spectra are acquired at room temperature to rule out temperature-dependent conformational changes .

DFT Calculations : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

Molecular Dynamics Simulations : Assess flexibility of the nitro group or methoxyphenyl rotation that may explain spectral broadening .

Case Study : If FT-IR shows a weak NO₂ signal but SC-XRD confirms its presence, consider sample hydration or crystal-packing effects .

What strategies are effective for studying the interaction of this compound with biological targets?

Advanced Research Question
To elucidate binding mechanisms:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate with binding free energy calculations (MM-GBSA) .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka, kd) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .

Q. Methodological Tips :

  • For docking, use the crystal structure of the target (PDB ID) to ensure accurate active-site geometry .
  • In SPR, optimize buffer conditions (e.g., 0.01% Tween-20 in PBS) to reduce nonspecific binding .

How can researchers address low yield in the final carboxamide coupling step?

Advanced Research Question
Low yields often stem from steric hindrance or poor activation of the carboxylic acid. Solutions include:

  • Alternative Coupling Reagents : Replace EDCI/HOBt with T3P (propylphosphonic anhydride) for higher efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity (e.g., 30 min at 100°C) .
  • Protecting Groups : Temporarily protect the nitro group with Boc to reduce electronic deactivation .

Validation : Monitor intermediates by LC-MS to identify unreacted starting material .

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